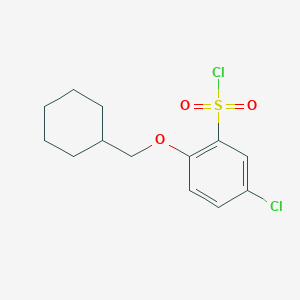

5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

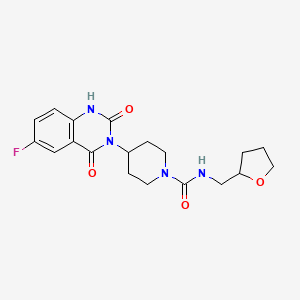

5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1545142-79-7 . It has a molecular weight of 323.24 and its IUPAC name is 5-chloro-2-(cyclohexylmethoxy)benzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16Cl2O3S/c14-11-6-7-12(13(8-11)19(15,16)17)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

Acid-catalyzed Hydrolysis and Racemization Studies

Research on methoxymethyl phenyl sulfoxides, closely related to the sulfonyl chloride family, has revealed insights into the acid-catalyzed hydrolysis processes without concomitant racemization. These studies highlight the formation of S-phenyl benzenethiosulfinate from a primary product, benzenesulfenic acid, and show how the reaction kinetics are influenced by the presence of chloride and bromide ions, underscoring the critical role of halide ions in accelerating these chemical transformations (Okuyama, Toyoda, & Fueno, 1990).

Facile Synthesis of Sulfonyl Chlorides

A significant contribution to the field is the development of a new and facile synthesis method for several benzenesulfonyl and arylmethanesulfonyl chlorides. This method involves the aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides, demonstrating an efficient pathway to synthesize functionalized sulfides (Kim, Ko, & Kim, 1992).

Catalytic Sulfonyloxylactonization

An innovative catalytic method for sulfonyloxylactonization of alkenoic acids has been reported, utilizing (diacetoxyiodo)benzene as a recyclable catalyst. This process effects the cyclization of alkenoic acids, yielding sulfonyloxylactones in good yields, showcasing a novel application of sulfonyl chlorides in synthesizing cyclic organic compounds (Yan, Wang, Yang, & He, 2009).

Chemical Derivatives and Herbicide Potential

Research into chlorohydroxybenzenesulfonyl derivatives has explored their potential as herbicides, alongside their synthesis and spectral characteristics. Such studies provide a foundation for the development of new compounds with possible applications in agriculture (Cremlyn & Cronje, 1979).

Friedel-Crafts Sulfonylation

The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reaction represents a novel approach to this classic synthesis method. The study showcases the enhanced reactivity and yield of diaryl sulfones when ionic liquids are employed as both the reaction media and the Lewis acid catalyst (Nara, Harjani, & Salunkhe, 2001).

Propiedades

IUPAC Name |

5-chloro-2-(cyclohexylmethoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O3S/c14-11-6-7-12(13(8-11)19(15,16)17)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUSJTIGZRGXLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2654187.png)

![2-((2,4-dichloro-5-methylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2654190.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2654192.png)

![2-[(2R)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2654199.png)

![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2654208.png)

![Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654209.png)